Vinylisopentyl ether Vinylisopentyl ether
Brand Name: Vulcanchem
CAS No.: 39782-38-2
VCID: VC18412183
InChI: InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

Vinylisopentyl ether

CAS No.: 39782-38-2

Cat. No.: VC18412183

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Vinylisopentyl ether - 39782-38-2

Specification

CAS No. 39782-38-2
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 1-ethenoxy-3-methylbutane
Standard InChI InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3
Standard InChI Key QIUCYKBVFAPWRR-UHFFFAOYSA-N
Canonical SMILES CC(C)CCOC=C

Introduction

Structural and Nomenclature Considerations

Vinylisopentyl ether is theorized to consist of a vinyl group (–CH=CH₂) bonded to an isopentyl (3-methylbutyl) group via an oxygen atom. Its hypothesized structure is CH₂=CH–O–CH₂CH₂CH(CH₃)₂. This classification aligns with general vinyl ethers, which follow the formula R–O–CH=CH₂, where R represents an alkyl or substituted alkyl group .

Comparative Analysis of Analogous Compounds

Data from structurally similar vinyl ethers, such as isobutyl vinyl ether (CAS 109-53-5), provide insights into potential characteristics :

PropertyIsobutyl Vinyl EtherInferred for Vinylisopentyl Ether
Molecular FormulaC₆H₁₂OC₇H₁₄O
Boiling Point83°C~100–120°C (estimated)
Density0.769 g/cm³0.78–0.82 g/cm³
Water Solubility0.7 g/L (25°C)<0.5 g/L
Flash Point8°F (-13°C)~20–30°F (-6–-1°C)

The extended alkyl chain in isopentyl likely increases hydrophobicity and boiling point compared to shorter-chain analogs .

Synthesis Pathways

While no direct methods for vinylisopentyl ether synthesis are documented, established routes for analogous vinyl ethers suggest feasible approaches:

Acid-Catalyzed Addition of Alcohols to Acetylene

A common industrial method involves reacting acetylene with isopentyl alcohol in the presence of a base (e.g., KOH) at elevated temperatures :
HC≡CH + (CH₃)₂CHCH₂CH₂OH → CH₂=CH–O–CH₂CH₂CH(CH₃)₂\text{HC≡CH + (CH₃)₂CHCH₂CH₂OH → CH₂=CH–O–CH₂CH₂CH(CH₃)₂}
This exothermic reaction typically requires careful temperature control (30–80°C) to avoid polymerization .

Transetherification

Vinylation of isopentyl alcohol using pre-existing vinyl ethers (e.g., ethyl vinyl ether) under acid catalysis:
CH₂=CH–O–C₂H₅ + (CH₃)₂CHCH₂CH₂OH → CH₂=CH–O–CH₂CH₂CH(CH₃)₂ + C₂H₅OH\text{CH₂=CH–O–C₂H₅ + (CH₃)₂CHCH₂CH₂OH → CH₂=CH–O–CH₂CH₂CH(CH₃)₂ + C₂H₅OH}
This method benefits from milder conditions but may yield mixtures requiring fractional distillation .

Physicochemical Properties

Extrapolating from isobutyl vinyl ether :

Thermal Stability

Vinylisopentyl ether is expected to exhibit low thermal stability, with a propensity for peroxide formation upon air exposure. Stabilizers such as KOH (0.01–0.1%) would be critical to inhibit autoxidation during storage .

Polymerization Behavior

Like other vinyl ethers, cationic polymerization initiated by Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., Tf₂NH) is plausible :
CH₂=CH–O–R + Initiator → [–CH₂–CH(O–R)–]ₙ\text{CH₂=CH–O–R + Initiator → [–CH₂–CH(O–R)–]ₙ}
Isopentyl’s bulky substituent may favor syndiotactic or isotactic configurations depending on catalyst choice .

Research Gaps and Future Directions

The absence of direct data on vinylisopentyl ether highlights opportunities for:

  • Synthetic Studies: Optimizing purification methods to isolate mono-vinyl ethers from divinyl byproducts .

  • Tacticity Control: Exploring chiral Brønsted acid catalysts for stereoregular polymer synthesis .

  • Bio-based Derivatives: Investigating isopentyl analogs from terpene alcohols for sustainable materials .

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